2-ethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyrimidine
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Description
2-ethyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}pyrimidine, also known as EPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in the regulation of cell growth, proliferation, and survival.
Scientific Research Applications
Antiviral and Cytotoxic Agents
A series of compounds including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines have been synthesized and evaluated for their antiviral and antitumor activities. Some of these compounds have shown active properties against viruses like herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Additionally, they exhibit broad-spectrum antitumor activity, particularly against leukemia cell lines (El-Subbagh et al., 2000).
Biological Activity in Synthesized Derivatives
Pyrazolo[1,5-a]pyrimidines, among other compounds, have been synthesized and shown to possess various biological activities. The study highlights the importance of pyrazole molecules in organic chemistry due to their biological activity sequence (AlMarzouq et al., 2016).
Synthesis of New Pyrazolo[1,5-a]pyrimidines
Research on the synthesis of new 3-(pyridin-6-yl)pyrazolo[1,5-a]pyrimidines, derived from pyridin-6-ylmalonodinitrile and related compounds, adds to the understanding of these complex structures and their potential applications (Ibrahim et al., 1987).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their effectiveness as anticancer and anti-5-lipoxygenase agents. This study helps in understanding the structure-activity relationship and potential therapeutic applications (Rahmouni et al., 2016).
Water-soluble Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
The study of water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists provides insights into their solubility at physiological pH and potential medical applications, particularly in intravenous infusion (Baraldi et al., 2012).
Properties
IUPAC Name |
(2-ethylpyrimidin-5-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-15-17-10-14(11-18-15)16(22)20-8-4-13(5-9-20)12-21-7-3-6-19-21/h3,6-7,10-11,13H,2,4-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKLKQCWGSGQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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